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Compound of Interest

Compound Name: 3,5-Dimethyl-4-nitrosomorpholine

CAS No.: 55556-87-1

Cat. No.: B15344912

Get Quote

A Senior Application Scientist's Guide for Researchers and Pharmaceutical Professionals

A Note on Nomenclature: This guide focuses on the analytical methods for N-

Nitrosomorpholine (NMOR), a well-documented and regulated nitrosamine impurity of

significant concern in the pharmaceutical industry. The query for "3,5-Dimethyl-4-
nitrosomorpholine" does not correspond to a commonly cited compound in the scientific

literature concerning pharmaceutical impurities. Given the structural similarity and regulatory

importance, this document has been expertly curated to address the analytical challenges

associated with NMOR, which is likely the compound of interest.

Introduction: The Imperative for NMOR Analysis in
Pharmaceutical Quality Control
The detection of N-nitrosamine impurities in pharmaceutical products has evolved into a critical

safety and regulatory challenge.[1][2] N-Nitrosomorpholine (NMOR), classified as a probable

human carcinogen, represents a significant risk when present in drug substances and
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products.[3][4][5][6] Its formation is often linked to manufacturing processes that utilize

morpholine or its derivatives as reagents, or from the degradation of certain active

pharmaceutical ingredients (APIs).[5]

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European

Medicines Agency (EMA), have established stringent acceptable intake (AI) limits for

nitrosamines, necessitating the development and validation of highly sensitive and specific

analytical methods to ensure patient safety.[2][7][8][9] This guide provides a detailed framework

for the detection and quantification of NMOR, grounded in the principles of mass spectrometry.

We will explore the causality behind methodological choices and present robust, field-proven

protocols for immediate application.

Physicochemical Profile: N-Nitrosomorpholine
(NMOR)
Understanding the fundamental properties of NMOR is the cornerstone of effective analytical

method development. These characteristics dictate the choice of extraction solvents,

chromatographic conditions, and ionization techniques.
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Property Value Significance for Analysis

Chemical Formula C₄H₈N₂O₂

Defines the exact mass for

high-resolution mass

spectrometry.

Molecular Weight 116.12 g/mol

Essential for preparing

standard solutions and for

mass spectrometer settings.[4]

Appearance
Pale yellow crystals or liquid

(Melting point ~29°C / 84°F)

Influences handling and

standard preparation

procedures.[4][5][10]

Boiling Point ~224-225 °C

Indicates sufficient volatility for

potential analysis by Gas

Chromatography (GC).[4]

Solubility

Soluble in water and organic

solvents like methanol,

dichloromethane.[3][10]

Critical for selecting

appropriate extraction solvents

and chromatographic mobile

phases.

Stability
Light-sensitive, particularly to

UV light.[4][10]

Requires use of amber vials

and storage in the dark to

prevent degradation.

Core Analytical Strategies: A Rationale for Method
Selection
The mandate to detect NMOR at trace levels (parts-per-billion) in complex pharmaceutical

matrices precludes the use of simple techniques like HPLC-UV.[11] The industry has

universally adopted mass spectrometry-based methods for their unparalleled sensitivity and

selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard

for nitrosamine analysis.[12][13] Its robustness allows for the detection of a wide array of

nitrosamines, including thermally labile or less volatile compounds like NMOR, without
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derivatization. The choice of ionization source is critical; while Electrospray Ionization (ESI) is

suitable for many nitrosamines, Atmospheric Pressure Chemical Ionization (APCI) often

provides superior sensitivity for smaller, less polar nitrosamines like NMOR.[13]

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): A powerful technique for

volatile and semi-volatile compounds.[11][14][15] Given NMOR's boiling point, it is amenable

to GC analysis. GC-MS/MS can offer excellent chromatographic resolution and is a well-

established technique in many quality control laboratories. However, it may require more

rigorous sample cleanup to remove non-volatile matrix components that could contaminate

the GC inlet and column.

The Principle of Isotope Dilution: For trustworthy and accurate quantification, the use of a

stable isotope-labeled internal standard, such as n-Nitrosomorpholine-d8 (NMOR-d8), is

non-negotiable.[16] This internal standard is chemically identical to the analyte, meaning it

co-elutes and experiences the same extraction inefficiencies and matrix-induced ionization

suppression or enhancement. By measuring the ratio of the native analyte to its labeled

counterpart, these variations are nullified, leading to highly accurate and precise results.[16]

Detailed Protocol 1: Quantification of NMOR by LC-
MS/MS
This protocol provides a validated, step-by-step method for the quantification of NMOR in a

solid dosage form (e.g., tablet) using isotope dilution LC-MS/MS.

Instrumentation, Reagents, and Materials
Instrumentation: An HPLC system coupled to a tandem quadrupole mass spectrometer (e.g.,

Agilent 1290 Infinity II LC with an Agilent 6495C LC/TQ).[17][18]

Standards: N-Nitrosomorpholine (NMOR) and n-Nitrosomorpholine-d8 (NMOR-d8) reference

standards.

Reagents: LC-MS grade methanol, water, and formic acid.

Materials: 15 mL polypropylene centrifuge tubes, 0.22 µm syringe filters (e.g., Nylon), amber

HPLC vials.
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Standard Preparation
Stock Solutions (100 µg/mL): Accurately weigh ~10 mg of NMOR and NMOR-d8 into

separate 100 mL amber volumetric flasks. Dissolve and dilute to volume with methanol.

Store at -20°C.[16]

Intermediate Solutions (1 µg/mL): Dilute 1 mL of each stock solution to 100 mL with

methanol in separate amber volumetric flasks.

Internal Standard (ISTD) Spiking Solution (10 ng/mL): Dilute the 1 µg/mL NMOR-d8

intermediate solution. This solution will be added to all samples and calibration standards.

Calibration Curve (0.1 to 50 ng/mL): Prepare a series of calibration standards by serially

diluting the NMOR intermediate solution. Spike each level with a constant amount of the

ISTD Spiking Solution to achieve a final ISTD concentration of ~1 ng/mL in the vial.

Sample Preparation Workflow
The goal of sample preparation is to efficiently extract NMOR from the complex drug product

matrix while minimizing interferences.
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Sample Preparation Workflow

1. Weigh Sample
Accurately weigh tablet powder

(e.g., equivalent to one dose) into a 15 mL tube.

2. Spike with ISTD
Add a known volume of

NMOR-d8 working solution.

3. Add Extraction Solvent
Add extraction solvent (e.g., 5 mL Methanol).

Causality: Methanol effectively solubilizes NMOR.

4. Vortex & Sonicate
Vortex for 2 min, Sonicate for 15 min.

Causality: Ensures complete dissolution and
liberation of analyte from the matrix.

5. Centrifuge
10,000 g for 10 min.

Causality: Pellets insoluble excipients.

6. Filter & Transfer
Filter supernatant through a 0.22 µm filter

into an amber HPLC vial.
Causality: Protects LC column and MS system.

Click to download full resolution via product page

Caption: LC-MS/MS Sample Preparation Workflow.

LC-MS/MS Analytical Conditions
Table 1: Liquid Chromatography Parameters
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Parameter Condition Rationale

Column
Ascentis® Express C18,
150 x 3.0 mm, 2.7 µm[17]

C18 provides good
reversed-phase retention
for NMOR.

Mobile Phase A 0.1% Formic Acid in Water[17]
Acid modifier promotes better

peak shape and ionization.

Mobile Phase B
0.1% Formic Acid in

Methanol[17]
Organic solvent for elution.

Flow Rate 0.5 mL/min[17]
Standard flow for the column

dimension.

Gradient 3% B to 95% B over 10 min

A gradient ensures elution of

the analyte while cleaning the

column.

Column Temp. 40 °C
Improves peak shape and

reproducibility.

| Injection Vol. | 10 µL | Balances sensitivity with potential matrix load. |

Table 2: Tandem Mass Spectrometry Parameters
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Parameter Condition Rationale

Ion Source
APCI, Positive Mode[13]
[18]

APCI often provides higher
sensitivity for small
nitrosamines.

Gas Temp. 290 °C[17] Optimized for desolvation.

Vaporizer Temp. 350 °C[17]
Ensures efficient vaporization

of the mobile phase.

Nebulizer Pressure 25 psi[17]
Creates a fine aerosol for

ionization.

Capillary Voltage 3000 V[17] Drives the ionization process.

Detection Mode
Multiple Reaction Monitoring

(MRM)

Provides ultimate selectivity

and sensitivity.

| MRM Transitions | NMOR: Q1: 117.1 -> Q3: 87.1, 57.1NMOR-d8: Q1: 125.1 -> Q3: 93.1, 62.1

| Specific precursor-to-product ion transitions for unambiguous identification and quantification.

|

Detailed Protocol 2: Confirmatory Analysis by GC-
MS/MS
This protocol is suitable for confirming the presence of NMOR or for laboratories where GC-MS

is the primary platform for volatile impurity analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 15 Tech Support

https://www.waters.com/content/dam/waters/en/library/ebooks/2025/waters-ebook-NitrosaminesAnalysiswithLCMSMS-720007995.pdf
https://www.agilent.com/cs/library/applications/application-nitrosamine-pharmaceutical-5994-2096en-agilent.pdf
https://www.merckmillipore.com/HN/es/technical-documents/technical-article/pharmaceutical-and-biopharmaceutical-manufacturing/small-molecules-analysis-quality-control/quantitative-analysis-of-nitrosamine-impurities
https://www.merckmillipore.com/HN/es/technical-documents/technical-article/pharmaceutical-and-biopharmaceutical-manufacturing/small-molecules-analysis-quality-control/quantitative-analysis-of-nitrosamine-impurities
https://www.merckmillipore.com/HN/es/technical-documents/technical-article/pharmaceutical-and-biopharmaceutical-manufacturing/small-molecules-analysis-quality-control/quantitative-analysis-of-nitrosamine-impurities
https://www.merckmillipore.com/HN/es/technical-documents/technical-article/pharmaceutical-and-biopharmaceutical-manufacturing/small-molecules-analysis-quality-control/quantitative-analysis-of-nitrosamine-impurities
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15344912?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


GC-MS/MS Sample Preparation (LLE)

1. Suspend Sample
Suspend weighed sample powder

in alkaline solution (e.g., 10 mL 0.1N NaOH).

2. Spike with ISTD
Add NMOR-d8 internal standard.

3. LLE with DCM
Add 2 mL Dichloromethane (DCM).

Causality: DCM is an effective non-polar solvent
for extracting NMOR.

4. Shake & Centrifuge
Shake vigorously for 5 min, then centrifuge.

Causality: Ensures phase transfer and separation.

5. Collect Organic Layer
Carefully collect the lower DCM layer.

6. Transfer & Inject
Transfer to a GC vial for analysis.

Click to download full resolution via product page

Caption: GC-MS/MS Sample Preparation Workflow.

GC-MS/MS Analytical Conditions
Table 3: Gas Chromatography Parameters
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Parameter Condition Rationale

Column
SH-I-624Sil MS, 30 m x 0.25
mm, 1.4 µm[14]

A mid-polar phase column
suitable for separating
nitrosamines.

Injection Mode Splitless (1 µL)
Maximizes analyte transfer to

the column for trace analysis.

Inlet Temp. 250 °C[14]
Ensures rapid volatilization of

the analyte.

Oven Program
70°C (4 min), ramp 20°C/min

to 240°C (hold 3.5 min)[19]

Temperature program to

separate NMOR from solvent

and matrix peaks.

| Carrier Gas | Helium | Inert carrier gas standard for GC-MS. |

Table 4: Tandem Mass Spectrometry Parameters (GC)

Parameter Condition Rationale

Ion Source
Electron Ionization (EI), 70
eV

Standard, robust
ionization for GC-MS.

Source Temp. 230 °C[19]

Optimal temperature to prevent

thermal degradation while

promoting ionization.

Detection Mode
Multiple Reaction Monitoring

(MRM)

Provides selectivity against co-

eluting matrix components.

| MRM Transitions | NMOR: Q1: 116 -> Q3: 86, 56 | Characteristic EI fragmentation pattern for

NMOR. |

Method Validation and Performance
Any method used for quality control must be validated according to ICH Q2(R2) guidelines to

prove it is fit for purpose.[7]
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Overall Analytical Workflow

Risk Assessment
Identify potential for

NMOR formation

Method Development
Select technique (LC/GC)

Optimize parameters

Method Validation
Per ICH Q2(R2) Guidelines
(LOD, LOQ, Accuracy, etc.)

Confirmatory Testing
Routine analysis of batches

Reporting & Mitigation
Report findings and

implement process changes

Click to download full resolution via product page

Caption: Logic Flow for Nitrosamine Impurity Control.

Typical Performance Characteristics
The following table summarizes expected performance data for a validated method.

Table 5: Comparison of Analytical Method Performance

Parameter LC-MS/MS GC-MS/MS
Acceptance
Criteria

LOD < 0.5 ng/mL < 3 ppb[20] S/N Ratio ≥ 3

LOQ ~ 1.0 ng/mL ~ 10 ppb
S/N Ratio ≥ 10; RSD ≤

10%

Linearity (r²) ≥ 0.999[14] ≥ 0.996[20] r² ≥ 0.99[2]

Accuracy (%

Recovery)
90 - 110% 70 - 130%[21] Typically 80 - 120%[2]

| Precision (% RSD) | < 5% | < 8%[14] | RSD ≤ 15% |
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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